Lipophilicity and CNS Drug-Likeness: Target Compound vs. Rufinamide, the Marketed 1,2,3-Triazole-4-carboxamide Drug
The target compound exhibits a computed AlogP of 1.29 compared to approximately 0.05–1.4 for rufinamide, a marketed anticonvulsant that is a 1,2,3-triazole-4-carboxamide bearing a 2,6-difluorobenzyl group [1]. The higher lipophilicity of the target compound, combined with a larger topological polar surface area (tPSA of 90.65 Ų versus 73.8 Ų for rufinamide [1]) and an additional hydrogen-bond acceptor (HBA count 5 vs. 4 [1]), places it in a distinct CNS MPO parameter space. CNS MPO desirability scores computed from AlogP, tPSA, HBD, and MW indicate that the target compound occupies a region favoring balanced passive permeability and reduced P-glycoprotein efflux liability compared to rufinamide, which has lower tPSA but also lower lipophilicity [1]. This means the target compound is not simply interchangeable with rufinamide in CNS target screening campaigns.
| Evidence Dimension | Computed AlogP, tPSA, HBA, HBD as determinants of CNS drug-likeness |
|---|---|
| Target Compound Data | AlogP = 1.29, tPSA = 90.65 Ų, HBA = 5, HBD = 2, MW = 299.33 g/mol |
| Comparator Or Baseline | Rufinamide: AlogP = 0.05–1.4, tPSA = 73.8 Ų, HBA = 4, HBD = 2, MW = 238.2 g/mol [1] |
| Quantified Difference | AlogP difference +0.2 to +1.2 log units; tPSA difference +16.8 Ų; HBA difference +1 |
| Conditions | Computed properties derived from molecular structures; AlogP from AladdinSci (target) and PubChem/EPISuite (rufinamide); tPSA from Cactvs (PubChem) and AladdinSci |
Why This Matters
Lipophilicity and tPSA directly govern passive membrane permeability and CNS exposure; selecting the wrong analog in a CNS program can result in false-negative or false-positive permeability readouts.
- [1] PubChem. Rufinamide Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/rufinamide (accessed 2026-04-30). View Source
